Chiral Configuration: (6S) vs. (R) Enantiomer in Vibegron Synthesis
The (6S) absolute configuration at the 6-position of methyl 4-oxo-6H,7H,8H-pyrrolo[1,2-a]pyrimidine-6-carboxylate is stereochemically mandated for the synthesis of Vibegron. The (R)-enantiomer—methyl (R)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate—is formally classified and supplied as Vibegron Impurity 36, a process-related impurity that must be controlled in the final API [1]. In the Vibegron molecule, the (6S)-configured pyrrolopyrimidine fragment is obtained by formal condensation of (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid with the amino-pyrrolidine moiety; use of the (R)-enantiomer would yield the diastereomeric impurity with potentially distinct pharmacological and toxicological profiles [2]. The target compound's (6S) stereochemistry is derived from L-glutamic acid or D-serine chiral pool starting materials in published routes, ensuring configurational fidelity when procured from qualified suppliers [3].
| Evidence Dimension | Stereochemical configuration at C-6 position |
|---|---|
| Target Compound Data | (6S) absolute configuration (CAS 1190392-23-4); required for Vibegron API synthesis |
| Comparator Or Baseline | (R)-enantiomer: classified as Vibegron Impurity 36 (CAS not separately assigned); not usable for Vibegron API |
| Quantified Difference | Absolute stereochemical incompatibility; (R)-enantiomer would produce diastereomeric Vibegron impurity rather than the desired API |
| Conditions | Chiral identity confirmed by optical rotation and chiral HPLC per vendor Certificate of Analysis |
Why This Matters
Procurement of the correct (6S)-enantiomer is non-negotiable for Vibegron manufacturing; the (R)-enantiomer, though structurally nearly identical (MW 194.19, same molecular formula), cannot be used as a substitute and would necessitate costly re-purification or cause batch failure in GMP production.
- [1] SynZeal. Vibegron Impurity 36: Methyl (R)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate. Reference Standard Datasheet. https://www.synzeal.com. View Source
- [2] ZFIN ChEBI: vibegron (CHEBI:142418). Definition: A pyrrolopyrimidine obtained by formal condensation of the carboxy group of (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid with (R)-[(2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl](phenyl)methanol. View Source
- [3] Adarsh, D.R.; Teja, T.R.; Sridhar, B.; Reddy, B.V.S. Highly diastereoselective total synthesis of Vibegron, a drug for overactive bladder disease. Tetrahedron Letters, 2025, 155, 155429. View Source
